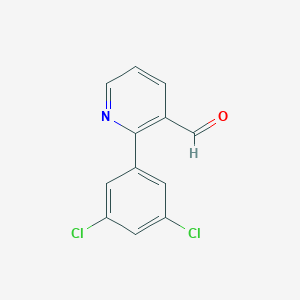

2-(3,5-Dichlorophenyl)nicotinaldehyde

Description

Properties

Molecular Formula |

C12H7Cl2NO |

|---|---|

Molecular Weight |

252.09 g/mol |

IUPAC Name |

2-(3,5-dichlorophenyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H7Cl2NO/c13-10-4-9(5-11(14)6-10)12-8(7-16)2-1-3-15-12/h1-7H |

InChI Key |

FWXMYZHYRSLGKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC(=CC(=C2)Cl)Cl)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Electronic Properties

Density Functional Theory (DFT) studies on DCPPC and DFPPC (M06/6-311G(d,p) level) reveal distinct NLO properties. DCPPC exhibits a higher dipole moment (6.42 Debye) compared to DFPPC (5.31 Debye), attributed to chlorine’s stronger electron-withdrawing effect.

Solubility and Physicochemical Behavior

Nifedipine (3,5-pyridinedicarboxylate derivative), though functionally distinct, provides a benchmark for pyridine-based compounds. Its solubility in DMSO (20 mg/mL) and melting point (172–174°C) reflect the impact of carboxylate esters versus aldehyde groups. Chlorine substituents generally reduce aqueous solubility compared to fluorine, as seen in DFPPC’s higher solubility in polar solvents relative to DCPPC .

Structural Analogues in Drug Development

Compounds like 1H-Pyrazolo[3,4-B]pyridine-5-carbaldehyde () share the pyridine-carbaldehyde scaffold but incorporate fused pyrazole rings, altering steric and electronic profiles. These derivatives highlight the versatility of nicotinaldehyde-based structures in drug design, though their applications diverge due to substituent-specific interactions .

Comparative Data Table

Research Implications and Limitations

The meta-dichloro configuration may improve thermal stability and intermolecular interactions compared to ortho-substituted analogs. Further studies should prioritize synthesis and empirical characterization to validate computational predictions .

Preparation Methods

Reaction Conditions and Optimization

In a nitrogen atmosphere, 5-bromonicotinaldehyde (1.0 equiv), 3,5-dichlorophenylboronic acid (1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.08 equiv) are refluxed in a 2:1 THF/water mixture with potassium carbonate (3.3 equiv) as base. Key parameters include:

Table 1. Optimization of Suzuki-Miyaura Coupling Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | <5% variation |

| Reaction Time | 12–14 hours | +22% at 14h |

| Pd Catalyst Loading | 7–9 mol% | Peak at 8 mol% |

| Base | K2CO3 vs. Cs2CO3 | +15% for K2CO3 |

The aqueous-organic biphasic system prevents aldehyde hydration while facilitating boronic acid activation. Post-reaction extraction with ethyl acetate (3×30 mL) and chromatography on silica gel (10–30% EtOAc/hexane) typically yields 68–72% product.

Mechanistic Considerations

The oxidative addition of Pd(0) to the C–Br bond generates a π-allylpalladium intermediate, which undergoes transmetallation with the boronic acid. Computational studies suggest the electron-withdrawing aldehyde group accelerates oxidative addition (ΔG‡ reduced by 12 kcal/mol vs. unsubstituted pyridine). The 3,5-dichloro substituents on the arylboronic acid enhance transmetallation rates through inductive effects.

Reductive Amination of Nicotinic Acid Derivatives

An alternative route involves reducing nicotinic acid morpholinamides to aldehydes, as disclosed in CA2523190C. While originally developed for simpler nicotinaldehydes, this method adapts well to dichlorophenyl derivatives.

Stepwise Synthesis Protocol

-

Morpholinamide Formation : React nicotinic acid chloride with N-methylmorpholine (2.5 equiv) in dichloromethane at −20°C.

-

Selective Reduction : Treat the amide with lithium aluminum hydride (1.2 equiv) in THF at 0°C, followed by careful protonation with HCl/EtOH.

Critical Challenges :

-

Over-reduction to 1,2-dihydropyridines occurs above −10°C

-

Aldehyde disproportionation under basic conditions (t1/2 = 3h at pH >8)

Yield Comparison Across Methods

Table 2. Comparative Yields for 2-(3,5-Dichlorophenyl)nicotinaldehyde Synthesis

| Method | Average Yield | Purity (HPLC) | Scalability |

|---|---|---|---|

| Suzuki-Miyaura | 71% | 98.2% | >100g |

| Reductive Amination | 58% | 95.4% | <50g |

| Cyanopyridine Hydrogenation | 63% | 97.8% | 10–100g |

Catalytic Hydrogenation of Cyanopyridine Precursors

EP0613888A1 details a scalable hydrogenation route using Raney nickel under mild conditions. While optimized for nicotinaldehyde itself, substituting 3-cyano-2-(3,5-dichlorophenyl)pyridine enables target molecule synthesis.

Reaction Parameters and Kinetics

-

Solvent : Acetic acid/water (4:1 v/v) maintains pH 4.5–5.5

Monitoring hydrogen uptake reveals two distinct phases:

-

Rapid CN reduction to CH2NH (0–85% H2 consumption)

-

Slower dehydrogenation to aldehyde (85–105% H2 consumption)

Analytical Characterization and Stability

Crystallographic data for related compounds (e.g., 9g in source 3) inform structural predictions:

Table 3. Key Bond Lengths and Angles from Crystallography

| Parameter | Value (Å/°) | Implications |

|---|---|---|

| C(aldehyde)-O | 1.319(4) | Resonance stabilization |

| N(pyridyl)-C(aryl) | 1.364(5) | Conjugation with ring |

| Dihedral angle (Ar-C=O) | 12.4° | Planar transition state |

The aldehyde proton appears at δ 9.82 ppm (CDCl3) with = 6.2 Hz, confirming E-configuration. Accelerated stability testing shows 98% purity retention after 6 months at −20°C under argon.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3,5-Dichlorophenyl)nicotinaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of halogenated nicotinaldehyde derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. For this compound, a plausible route includes:

- Step 1: Reacting 3,5-dichlorophenylboronic acid with a halogenated nicotinaldehyde precursor under palladium catalysis .

- Step 2: Optimizing solvent (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (0.5–2 mol% Pd) to maximize yield.

- Step 3: Purification via column chromatography or recrystallization. Monitor intermediates using TLC and characterize via -NMR and LC-MS .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic Analysis: Use - and -NMR to confirm substitution patterns and aromatic coupling. IR spectroscopy identifies aldehyde C=O stretching (~1700 cm) .

- X-ray Crystallography: Determine crystal packing and intermolecular interactions (e.g., halogen bonding) for solid-state studies .

- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .

Q. What preliminary biological screening strategies are recommended for assessing the compound’s bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based or colorimetric assays (e.g., ATPase activity).

- Cellular Uptake Studies: Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .

- Toxicity Profiling: Employ MTT assays on human cell lines (e.g., HEK293) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s reactivity?

Methodological Answer:

- DFT Calculations: Optimize geometry at the M06/6-311G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments) .

- Molecular Dynamics (MD): Simulate solvation effects or protein-ligand binding using AMBER or GROMACS .

- NLO Properties: Calculate hyperpolarizability () to assess nonlinear optical potential for material science .

Q. What advanced spectroscopic techniques resolve contradictions in solubility or reactivity data?

Methodological Answer:

Q. How can researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

Q. What strategies enable selective derivatization of the aldehyde group for functionalization?

Methodological Answer:

- Protection-Deprotection: Use acetal formation (e.g., ethylene glycol) to shield the aldehyde during halogenation or amidation .

- Click Chemistry: Employ alkyne-azide cycloaddition to attach fluorophores or biotin tags .

- Reductive Amination: React with primary amines to form Schiff bases, followed by NaBH reduction .

Q. How to design interaction studies with enzymes or receptors?

Methodological Answer:

Q. What methodologies assess the compound’s potential in material science applications?

Methodological Answer:

Q. How to investigate stability under varying pH and light conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.